molecular formula C18H28N2O4S B7051346 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide

2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide

Cat. No.: B7051346
M. Wt: 368.5 g/mol
InChI Key: XFWCBZZZDRZFJR-UHFFFAOYSA-N
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Description

2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a hydroxy group, a methyl group, a sulfonyl piperidine moiety, and a phenylbutanamide backbone, making it a versatile molecule for diverse chemical reactions and applications.

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14(16-7-5-4-6-8-16)18(2,22)17(21)19-13-15-9-11-20(12-10-15)25(3,23)24/h4-8,14-15,22H,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCBZZZDRZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C(=O)NCC2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Piperidine Moiety: The synthesis begins with the preparation of the 1-methylsulfonylpiperidine intermediate. This can be achieved by reacting piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent to introduce the 4-methyl group.

    Formation of the Butanamide Backbone: The butanamide backbone can be synthesized through a series of reactions starting from a suitable precursor such as 3-phenylbutanoic acid. This involves the formation of an amide bond by reacting the acid with an amine.

    Final Coupling: The final step is the coupling of the hydroxy-methyl group with the piperidine moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of sulfonyl piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl piperidine moiety could play a crucial role in binding to the active site of enzymes, while the hydroxy and phenyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methyl-3-phenylbutanamide: Lacks the sulfonyl piperidine moiety, which may reduce its biological activity.

    N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide: Lacks the hydroxy group, potentially affecting its reactivity and binding properties.

    2-hydroxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide: Lacks the sulfonyl group, which may alter its chemical stability and biological interactions.

Uniqueness

The presence of both the hydroxy group and the sulfonyl piperidine moiety in 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, enhancing its potential for diverse applications in research and industry.

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